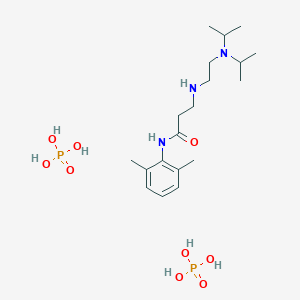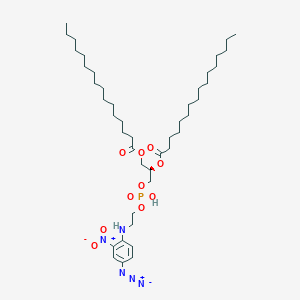
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate), commonly known as DPPA, is a phospholipid that has been widely used in scientific research. It is a synthetic compound that is similar in structure to natural phospholipids found in the cell membrane. DPPA has been used in various applications, including as a substrate for enzymes, a model for studying lipid bilayers, and a tool for investigating protein-lipid interactions.
Wirkmechanismus
DPPA acts as a substrate for various enzymes, including phospholipases and lipases, which cleave the acyl chains of the molecule. The cleavage of the acyl chains generates products that can be analyzed using various techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry. DPPA also interacts with proteins and other molecules, which can be studied using various biophysical techniques, such as fluorescence spectroscopy and surface plasmon resonance (SPR).
Biochemische Und Physiologische Effekte
DPPA has been shown to have various biochemical and physiological effects, including the activation of various enzymes and the modulation of membrane protein function. DPPA has also been shown to affect the fluidity and permeability of lipid bilayers, which can have implications for cellular processes, such as membrane fusion and vesicle trafficking.
Vorteile Und Einschränkungen Für Laborexperimente
DPPA has several advantages for lab experiments, including its availability, purity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, one limitation of DPPA is that it is a synthetic compound and may not fully mimic the properties of natural phospholipids found in the cell membrane. Additionally, DPPA may have different effects on different cell types and may not accurately reflect the behavior of natural phospholipids in vivo.
Zukünftige Richtungen
There are several future directions for research involving DPPA. One area of interest is the development of new synthetic analogs of DPPA with improved properties, such as increased stability or enhanced activity. Another area of interest is the use of DPPA as a tool for studying the structure and function of membrane proteins, particularly those involved in disease processes. Additionally, DPPA may have potential applications in drug discovery and development, particularly in the development of new drugs that target membrane proteins.
Synthesemethoden
DPPA is synthesized through a multistep reaction involving the condensation of palmitic acid and glycerol, followed by phosphorylation and azido-nitration. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DPPA has been widely used in scientific research, particularly in the fields of biochemistry, biophysics, and cell biology. It has been used as a substrate for various enzymes, including phospholipases and lipases, to study their catalytic mechanisms and substrate specificity. DPPA has also been used as a model system for studying lipid bilayers and their interactions with proteins and other molecules. Additionally, DPPA has been used as a tool for investigating protein-lipid interactions and membrane protein structure and function.
Eigenschaften
CAS-Nummer |
110457-62-0 |
|---|---|
Produktname |
1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) |
Molekularformel |
C43H76N5O10P |
Molekulargewicht |
854.1 g/mol |
IUPAC-Name |
[(2R)-3-[2-(4-azido-2-nitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C43H76N5O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(49)55-36-39(58-43(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-45-40-32-31-38(46-47-44)35-41(40)48(51)52/h31-32,35,39,45H,3-30,33-34,36-37H2,1-2H3,(H,53,54)/t39-/m1/s1 |
InChI-Schlüssel |
ISYBPZURAJHLOF-LDLOPFEMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Andere CAS-Nummern |
110457-62-0 |
Synonyme |
1,2-dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) arylazido PE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



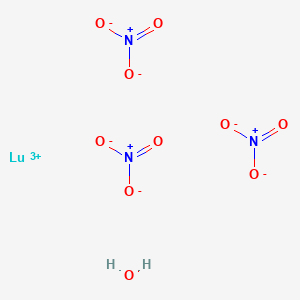


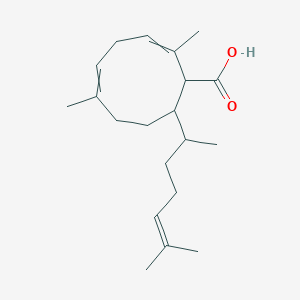
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
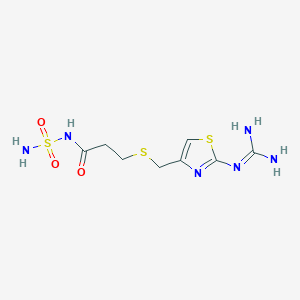

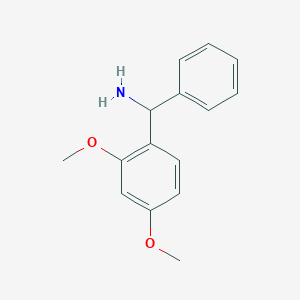


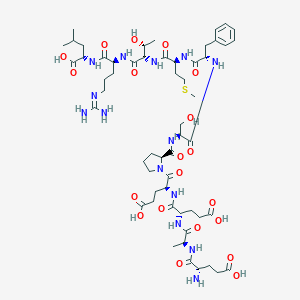
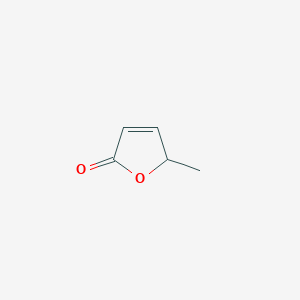
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
